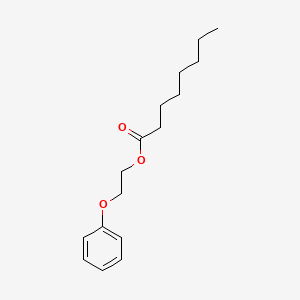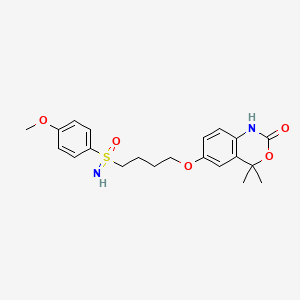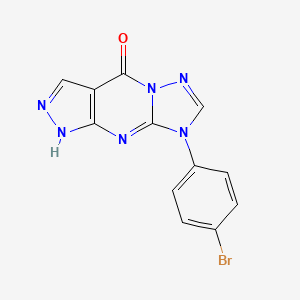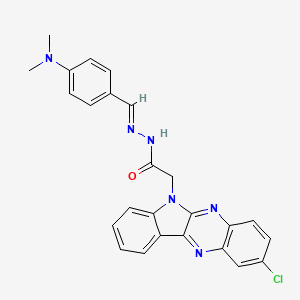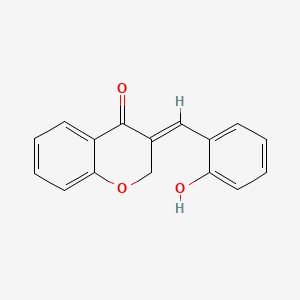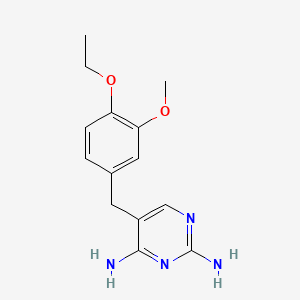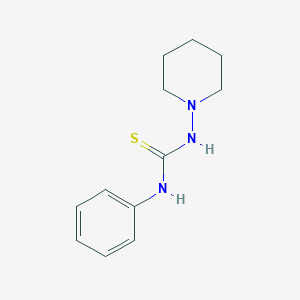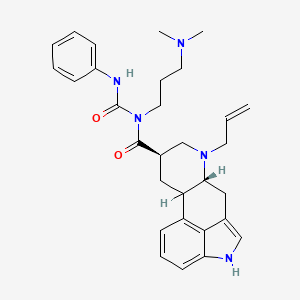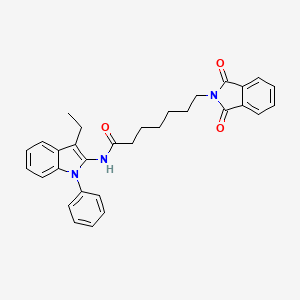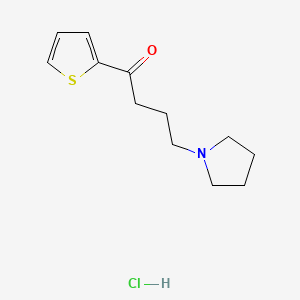
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is a synthetic organic compound that features a butanone backbone with pyrrolidinyl and thienyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Butanone Backbone: Starting with a suitable butanone precursor.
Introduction of the Pyrrolidinyl Group: Using a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the butanone intermediate.
Attachment of the Thienyl Group: This could be achieved through a Friedel-Crafts acylation reaction involving thiophene.
Formation of the Hydrochloride Salt: The final step often involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The pyrrolidinyl and thienyl groups can participate in substitution reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, possibly as a precursor to therapeutic agents.
Industry: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for 1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride would involve its interaction with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 4-(1-pyrrolidinyl)-1-phenyl-: Similar structure but with a phenyl group instead of a thienyl group.
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-furyl)-: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
143380-84-1 |
|---|---|
Formule moléculaire |
C12H18ClNOS |
Poids moléculaire |
259.80 g/mol |
Nom IUPAC |
4-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-11(12-6-4-10-15-12)5-3-9-13-7-1-2-8-13;/h4,6,10H,1-3,5,7-9H2;1H |
Clé InChI |
DRSKILQINDAQCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




